molecular formula C29H46N4O8 B1163584 1-NBD-decanoyl-2-decanoyl-sn-Glycerol

1-NBD-decanoyl-2-decanoyl-sn-Glycerol

Cat. No. B1163584
M. Wt: 578.7
InChI Key: ITRQGXURHCHLOH-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diacylglycerols (DAG) are produced by the hydrolysis of membrane phospholipids. They act as lipid second messengers, activating PKC and regulating cell growth and apoptosis. They also serve as substrates for DAG kinases for the production of phosphatidic acid, another important lipid messenger. 1-NBD-decanoyl-2-decanoyl-sn-glycerol has the fluorophore nitrobenzoxadiazole (NBD) attached to the ω-end of the terminal decanoyl chain of the model DAG, 1,2-didecanoyl-sn-glycerol. Fluorescently-tagged lipids have been used to study their interactions with proteins, their utilization by cells and liposomes, and for the development of assays for lipid metabolism.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of glycerol phospholipids, including variants like 1-NBD-decanoyl-2-decanoyl-sn-glycerol, has been explored, demonstrating their potential in creating asymmetric and mixed-chain lipids (Hendrickson & Hendrickson, 1990).

Biological Applications

  • Studies have shown the role of similar glycerol derivatives in biological processes, such as platelet aggregation, highlighting their relevance in biomedical research (Watson, McConnell, & Lapetina, 1985).
  • The dynamics and interactions of NBD-labeled phosphatidylcholine (similar to 1-NBD-decanoyl-sn-glycerol) in lipid bilayers have been investigated, providing insights into lipid organization and membrane dynamics (Loura & Ramalho, 2007).

Catalytic and Chemical Transformations

  • Glycerol derivatives, akin to this compound, have been used as platforms in chemical transformations, such as the hydrogenolysis of glycerol to produce value-added chemicals (Gandarias et al., 2011).
  • Research into the oxidation of glycerol using gold-containing catalysts demonstrates the potential of glycerol derivatives in creating high-value products in the chemical industry (Villa et al., 2015).

Microbial and Fermentation Processes

  • The microbial production of chemicals like 1,3-propanediol from glycerol highlights the utility of glycerol derivatives in biotechnological applications (Biebl et al., 1999).

properties

Molecular Formula

C29H46N4O8

Molecular Weight

578.7

InChI

InChI=1S/C29H46N4O8/c1-2-3-4-5-7-11-14-17-27(36)40-23(21-34)22-39-26(35)16-13-10-8-6-9-12-15-20-30-24-18-19-25(33(37)38)29-28(24)31-41-32-29/h18-19,23,30,34H,2-17,20-22H2,1H3/t23-/m0/s1

InChI Key

ITRQGXURHCHLOH-QHCPKHFHSA-N

SMILES

CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCNc1ccc([N](=O)O)c2nonc12

synonyms

1-NBD-1,2-bis(O-decanoyl-sn-glycerol)

Origin of Product

United States

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